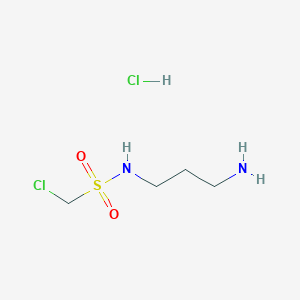
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride
説明
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride, also known as N-(3-Aminopropyl)methacrylamide hydrochloride, is a chemical compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular structure of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride consists of a methacrylamide group attached to an aminopropyl group .Chemical Reactions Analysis
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride has been used in the synthesis of cationic microgels through free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APMH) and acrylic acid (AA) . It has also been used in the preparation of aminated latex particles .Physical And Chemical Properties Analysis
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a solid at 20 degrees Celsius. It should be stored at temperatures between 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .科学的研究の応用
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of cationic microgels. These microgels are functionalized with primary amines .
Methods of Application or Experimental Procedures
The preparation involves surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride . The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy and photon correlation spectroscopy .
Results or Outcomes
Microgel swelling and electrophoretic mobility values as a function of pH, ionic strength, and temperature were studied, illustrating the presence of cationic sidechains and their influence on microgel properties .
2. Preparation of Copolymers and Cross-linked Miscellas
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios .
3. Gene Delivery, Drug Delivery, and Diagnostics
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios .
4. Preparation of Polyampholyte Copolymers
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of polyampholyte copolymers .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios .
5. Preparation of pH-Responsive Polymers
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of pH-responsive polymers . These polymers have primary amine groups that provide attractive features such as pH-responsiveness and affinity for anionic drugs .
Methods of Application or Experimental Procedures
The preparation involves surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride . The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy and photon correlation spectroscopy .
Results or Outcomes
Microgel swelling and electrophoretic mobility values as a function of pH, ionic strength, and temperature were studied, illustrating the presence of cationic sidechains and their influence on microgel properties .
6. Preparation of Polyampholytes
Summary of the Application
“N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride” is used in the preparation of polyampholytes . These polyampholytes show LCST-type cloud points upon heating, which vary as a function of pH, ionic strength, and polymer concentration .
Methods of Application or Experimental Procedures
The preparation involves free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride and acrylic acid . The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR .
Results or Outcomes
The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APM were studied by potentiometric turbidity titration .
Safety And Hazards
特性
IUPAC Name |
N-(3-aminopropyl)-1-chloromethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIHKLABSSCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



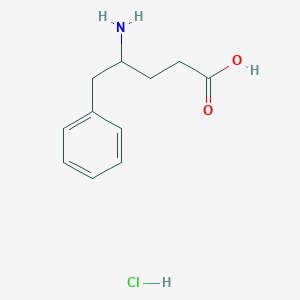
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
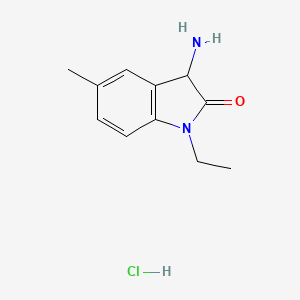
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
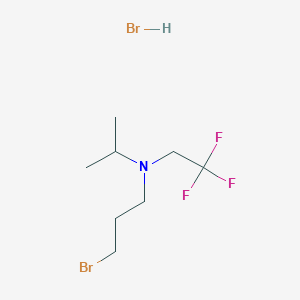
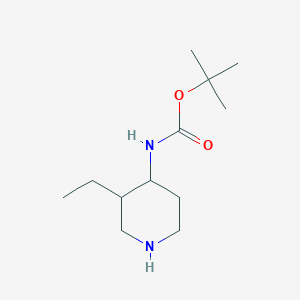
methanol](/img/structure/B1377642.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
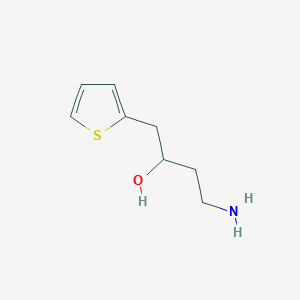
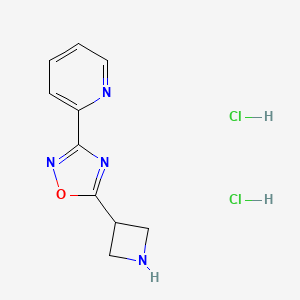
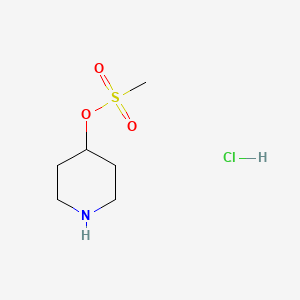
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)